Subcutaneous Acute Toxicity: Dodecylamino Derivative vs. Methyl and Butyl Homologs
In the 2-substituted-aminopropanenitrile/propenenitrile series, the acute toxicity measured by subcutaneous injection in mice decreases sharply as the N-alkyl chain lengthens. The n-dodecylamino derivative (encompassing 2-(dodecylamino)propanenitrile) records an LD₅₀ of 138 mg/kg, whereas the n-butylamino homologue is far more lethal at 44 mg/kg, and the methyl homologue is the most toxic at 35 mg/kg [1]. This gradient—a 3.1- to 3.9-fold reduction in lethality relative to the C1 and C4 variants—is ascribed in the patent to the ‘greatly decreased toxicity obtained with the C₈ to C₂₀ alkyl substituent’ [1]. Such a safety margin is directly relevant for any application—antimicrobial preservation, anti-inflammatory formulation, or surfactant deployment—where exposure to mammalian organisms cannot be excluded.
| Evidence Dimension | Acute subcutaneous toxicity (LD₅₀, mice, mg/kg body weight) |
|---|---|
| Target Compound Data | LD₅₀ = 138 mg/kg (n-dodecylamino derivative) |
| Comparator Or Baseline | n-Butylamino homologue LD₅₀ = 44 mg/kg; methyl homologue LD₅₀ = 35 mg/kg |
| Quantified Difference | 3.1-fold less toxic than n-butylamino; 3.9-fold less toxic than methyl homologue |
| Conditions | Subcutaneous injection, mice; data reported in US Patent 4,335,141 A |
Why This Matters
For procurement decisions where mammalian toxicity constrains the use-case (e.g., antimicrobial additives in occupied spaces, topical pharmaceutical excipients), the 3- to 4-fold lower acute lethality provides a concrete safety advantage over shorter-chain homologues.
- [1] US Patent 4,335,141 A. 2-Substituted-aminopropene-and propanenitrile antimicrobial and anti-inflammatory agents. Column 5, lines 113–125. View Source
